(S)-1-Mesitylethanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGENMGPYITQS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Enantiomerically Pure S 1 Mesitylethanamine Hydrochloride and Analogous Chiral Amines
Direct Asymmetric Synthesis Approaches
Direct asymmetric methods focus on the creation of the chiral center in a single, stereocontrolled step from a prochiral precursor. These strategies are highly sought after for their efficiency and sustainability.
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This field has seen significant advances through the development of both metal-based and organic catalysts.
Asymmetric hydrogenation (AH) is one of the most powerful and efficient strategies for producing optically active amines. nih.gov This method offers excellent atom economy with minimal waste, making it a highly sustainable and "green" approach. nih.gov The direct AH of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds is considered the most straightforward route to valuable α-chiral amines. nih.govacs.org
The success of these reactions hinges on the design of chiral ligands that coordinate to a metal center (commonly iridium, rhodium, or ruthenium) to create a chiral environment for the hydrogenation process. ajchem-b.com A wide variety of chiral phosphorus ligands, including P-stereogenic phosphines, have driven advancements in this area. nih.gov
For instance, iridium catalysts have proven highly efficient for the asymmetric hydrogenation of various imines. ajchem-b.comchinesechemsoc.org Chiral spiro iridium catalysts, in particular, have demonstrated exceptional performance in related reductions. ajchem-b.com Similarly, chiral ruthenium complexes, often paired with N-sulfonylated 1,2-diamine ligands, are effective for the asymmetric transfer hydrogenation of imines, achieving high stereoselectivity. ajchem-b.com
Table 1: Examples of Catalytic Asymmetric Hydrogenation of Imines
Asymmetric reductive amination (ARA) is a highly convenient and direct method for synthesizing chiral amines from prochiral ketones. nih.govsioc-journal.cn This transformation directly converts carbonyl compounds into amines using an amine source and a reductant, catalyzed by a chiral transition-metal complex. acs.org A significant advantage of ARA is the potential to use simple and inexpensive ammonium (B1175870) salts as the nitrogen source to directly produce valuable chiral primary amines. sioc-journal.cnacs.org
This one-pot process is more step-economic than the traditional two-step method of imine formation followed by reduction. acs.org However, a key challenge is the potential for competitive reduction of the ketone starting material by the transition-metal hydride catalyst. sioc-journal.cnacs.org
Recent breakthroughs have established highly chemo- and enantioselective catalytic systems for this reaction. For example, a ruthenium/C3-TunePhos system has been successfully used for the direct reductive amination of alkyl aryl ketones with ammonium acetate (B1210297) and molecular hydrogen, achieving excellent enantioselectivity for a broad range of substrates. acs.org Similarly, iridium complexes paired with monodentate phosphoramidite (B1245037) ligands have shown superb reactivity and enantioselectivity in the ARA of arylacetones. semanticscholar.org
Table 2: Selected Results for Asymmetric Reductive Amination of Ketones
Asymmetric hydroamination, the addition of a hydrogen and an amino group across an alkene, is an atom-economical transformation that can streamline synthetic routes to chiral amines. illinois.eduosti.gov While conceptually attractive, the catalytic asymmetric hydroamination of unactivated internal olefins to produce α-branched aliphatic amines has been a considerable challenge. nih.gov
Recent innovations have begun to address this challenge. Copper-catalyzed systems have been developed for the enantioselective hydroamination of unactivated internal olefins, providing a powerful method for accessing enantioenriched α-branched aliphatic amines. nih.gov Another groundbreaking approach involves photoenzymatic catalysis. illinois.eduosti.govacs.orgnih.gov In this strategy, a flavin-dependent ene-reductase acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine. illinois.eduacs.orgnih.gov The enzyme then facilitates an asymmetric intermolecular hydroamination, where the enantio-determining step is an enzyme-mediated hydrogen atom transfer. illinois.edunih.gov This dual catalytic approach highlights a novel way to control highly reactive radical intermediates for asymmetric synthesis. osti.govnih.gov
Beyond the primary methods of hydrogenation, reductive amination, and hydroamination, several other metal-catalyzed transformations have emerged for the synthesis of chiral amines.
One such strategy is the hydrogen borrowing (or hydrogen transfer) amination of alcohols. This process involves the temporary oxidation of a primary or secondary alcohol to a carbonyl intermediate (aldehyde or ketone) by a metal catalyst, which concurrently forms a metal hydride species. thieme-connect.de The carbonyl compound then condenses with an amine to form an imine, which is subsequently reduced by the metal hydride to yield the final amine product, regenerating the catalyst. thieme-connect.de Cooperative catalysis between an iridium complex and a chiral phosphoric acid has been shown to effectively convert β-branched alcohols into a single chiral amine product with high selectivity. thieme-connect.de
Another powerful technique is the nickel-catalyzed enantioconvergent substitution reaction . acs.org This method allows for the synthesis of protected dialkyl carbinamines by coupling an alkylzinc reagent with a racemic α-phthalimido alkyl chloride or an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid. acs.org The chiral nickel catalyst effectively converts both enantiomers of the racemic starting material into a single, enantioenriched product. acs.org
Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. beilstein-journals.org Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, have proven to be highly versatile and powerful catalysts for a wide range of enantioselective reactions. rsc.org
For the synthesis of chiral amines, organocatalytic approaches often involve the activation of imines or their precursors. Chiral phosphoric acids, for example, have been successfully employed as Brønsted acid catalysts. They can activate imines toward nucleophilic attack, as demonstrated in the enantioselective Friedel-Crafts reaction of cyclic N-acyl imines with indolizines to afford α-tetrasubstituted methanamines with high enantioselectivity. nih.gov
Another significant area is the asymmetric allylation of imines, which produces valuable chiral homoallylic amines. beilstein-journals.orgnih.gov Schaus and co-workers pioneered the metal-free, asymmetric organocatalytic allylation of acylimines using chiral BINOL derivatives as catalysts, achieving high enantioselectivities (90–99% ee). beilstein-journals.org List and co-workers developed a three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-imines, catalyzed by a chiral disulfonimide. beilstein-journals.org These methods showcase the power of organocatalysis to construct chiral amine frameworks without the need for transition metals. nih.gov
Catalytic Asymmetric Synthesis
Biocatalytic Methods: Enzyme-Catalyzed Asymmetric Reductions
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, operating under mild conditions with high selectivity, offer an efficient route to enantiopure compounds like (S)-1-Mesitylethanamine. The primary biocatalytic approaches for this transformation are asymmetric reductions catalyzed by transaminases and reductive aminases.
Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as 2,4,6-trimethylacetophenone, to produce the corresponding chiral amine. nih.govdiva-portal.orgnih.gov The stereoselectivity of the reaction is dictated by the enzyme's active site, with both (R)- and (S)-selective transaminases being available. mdpi.com For the synthesis of (S)-1-Mesitylethanamine, an (S)-selective ATA would be employed. A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which is often overcome by using a large excess of the amine donor or by removing one of the products. diva-portal.org The steric bulk of the mesityl group on the ketone substrate can pose a challenge for enzyme acceptance; however, protein engineering efforts have successfully expanded the substrate scope of ATAs to accommodate bulky substituents. researchgate.net
Reductive aminases (RedAms) represent another class of enzymes capable of producing chiral amines from ketones. nih.govresearchgate.net These enzymes catalyze the direct reductive amination of a ketone with an amine donor, typically ammonia (B1221849) or a primary amine, using a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govacs.org This one-pot reaction is highly atom-efficient. The primary challenge for the synthesis of (S)-1-Mesitylethanamine via this method is the steric hindrance of the 2,4,6-trimethylacetophenone substrate, which can limit the catalytic efficiency of many wild-type enzymes. researchgate.net However, recent research has focused on identifying and engineering RedAms that can accommodate bulky-bulky ketone and amine combinations. nih.govbohrium.com
Table 1: Biocatalytic Asymmetric Synthesis of Chiral Amines
| Enzyme Type | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (R)-Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-one | Isopropylamine | (R)-1-(3',4'-disubstituted phenyl)propan-2-amine | 88-89 | >99 |
| Reductive Aminase (IR77-A208N) | Cyclohexanone | Isoindoline | N-Cyclohexylisoindoline | ~93 (isolated) | N/A |
| Engineered (S)-ATA | 1,2-diphenylethylamine (Kinetic Resolution) | Acetophenone | (R)-1,2-diphenylethylamine | ~50 | >99 |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. sigmaaldrich.comwikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com
Design and Application of Chiral Auxiliaries
The design of an effective chiral auxiliary is crucial and is typically based on principles of steric hindrance and conformational rigidity to ensure high facial selectivity. For the synthesis of amines, common auxiliaries include those derived from amino alcohols, such as Evans oxazolidinones and pseudoephedrine. wikipedia.orgwilliams.edunih.govharvard.edu An imine is formed between the prochiral ketone (2,4,6-trimethylacetophenone) and a chiral primary amine auxiliary. Alternatively, an acyl derivative of an auxiliary like an oxazolidinone can be used as a precursor to an enolate for alkylation. williams.edu A notable example of a highly effective auxiliary for sterically demanding applications is 1-(2,4,6-triisopropylphenyl)ethylamine, which is structurally analogous to the target compound, suggesting that bulky aryl ethylamines themselves can serve as excellent stereocontrolling elements. nih.gov
Diastereoselective Control in Auxiliary-Guided Reactions
Once the chiral auxiliary is attached, diastereoselective control is achieved in a key bond-forming step. In the context of synthesizing (S)-1-Mesitylethanamine, this would typically involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine or the alkylation of a chiral enolate. williams.eduresearchgate.net For example, an imine formed from 2,4,6-trimethylacetophenone and a chiral auxiliary like (S)-1-phenylethylamine can be reduced. The chiral auxiliary shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus establishing the desired stereocenter in the product. The degree of diastereoselectivity is highly dependent on the structure of the auxiliary and the reaction conditions. sci-hub.se Similarly, the alkylation of enolates derived from N-acyl oxazolidinones proceeds with high diastereoselectivity due to the formation of a rigid chelated intermediate that directs the approach of the electrophile. williams.edu
Auxiliary Removal and Recycling Strategies
Table 2: Chiral Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Cleavage Method |
|---|---|---|---|---|
| 4-benzyl-2-oxazolidinone | N-propionyl oxazolidinone | Allyl iodide | 98:2 | LiOH/H₂O₂ |
| Pseudoephenamine | N-acyl pseudoephenamine amide | Various alkyl halides | >95:5 | Acid/Base Hydrolysis |
| 1-(2,4,6-triisopropylphenyl)ethylamine | Nitrone derivative | α,β-unsaturated ester | High | Reductive cleavage |
Chiral Reagent-Controlled Synthesis
In this approach, stereoselectivity is induced by a chiral reagent that is not covalently bonded to the substrate in the same way as an auxiliary. The chiral reagent is part of the reaction medium and creates a chiral environment that favors the formation of one enantiomer over the other.
A prominent example is the use of chiral reducing agents for the asymmetric reduction of imines. For instance, an achiral imine formed from 2,4,6-trimethylacetophenone and a simple amine (like ammonia or benzylamine) can be reduced using a chiral borane (B79455) reagent, such as one derived from borane and a chiral amino alcohol. lookchem.com These reagents deliver a hydride stereoselectively to one face of the imine.
Another widely used method involves the use of N-tert-butanesulfinamide, developed by Ellman. osi.lvyale.edu This chiral reagent condenses with the ketone (2,4,6-trimethylacetophenone) to form an N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a hydride or an organometallic reagent) to the imine carbon. Subsequent acidic cleavage of the N-S bond yields the enantiomerically enriched primary amine. This method is known for its broad applicability and high enantioselectivities. yale.edu
Chiral Resolution of Racemic 1-Mesitylethanamine (B1217230)
Chiral resolution is a classical technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method does not create the chiral center but rather separates a pre-existing mixture. The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgpbworks.com
The racemic 1-mesitylethanamine is treated with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org A frequently used and commercially available resolving agent is (+)-tartaric acid or its derivatives. pbworks.comquora.com The reaction between the racemic base (a 50:50 mixture of (R)- and (S)-1-mesitylethanamine) and the enantiopure acid ((2R,3R)-tartaric acid) results in the formation of a pair of diastereomeric salts: [(S)-amine·(R,R)-tartrate] and [(R)-amine·(R,R)-tartrate].
Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent. mdpi.com Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved. gavinpublishers.comnih.gov The less soluble salt is isolated by filtration. After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving acid. The final step involves purification to yield the enantiomerically pure amine, which can then be converted to its hydrochloride salt.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Acidic | Resolution of racemic bases |
| (-)-Tartaric Acid | Acidic | Resolution of racemic bases |
| (1R)-(-)-10-Camphorsulfonic acid | Acidic | Resolution of racemic bases |
| Brucine | Basic | Resolution of racemic acids |
| (S)-(-)-1-Phenylethylamine | Basic | Resolution of racemic acids |
Classical Resolution by Diastereomeric Salt Formation
Classical resolution is a widely employed technique for separating enantiomers on both laboratory and industrial scales. ulisboa.ptwikipedia.org This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physicochemical properties, which allows for their separation. ulisboa.pt
The fundamental principle of diastereomeric salt crystallization lies in the differential properties of diastereomers. libretexts.org When a racemic amine, such as (±)-1-Mesitylethanamine, is treated with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed: [(R)-amine-(S)-acid] and [(S)-amine-(S)-acid]. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have distinct solubilities, melting points, and crystal structures. ulisboa.ptlibretexts.orgacs.org
This difference in solubility is exploited to separate them. ulisboa.pt By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. rsc.org The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolving agent is removed, typically by treatment with a base, to yield the enantiomerically enriched amine. wikipedia.org The success of this method depends on the magnitude of the solubility difference between the two diastereomeric salts. ulisboa.pt
The choice of the chiral resolving agent is a critical factor for a successful diastereomeric resolution. wikipedia.org For the resolution of racemic bases like 1-Mesitylethanamine, chiral acids are employed as resolving agents. libretexts.orglibretexts.org The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form diastereomeric salts that exhibit a significant difference in solubility.
Commonly used chiral resolving agents for primary amines include:
(+)-Tartaric acid libretexts.orglibretexts.org
(-)-Mandelic acid libretexts.org
(+)-Camphor-10-sulfonic acid libretexts.orglibretexts.org
(-)-Malic acid libretexts.orglibretexts.org
Dibenzoyl-L-tartaric acid
The selection process is often empirical, and several resolving agents may be screened to find the most effective one for a particular chiral amine. wikipedia.org The interaction between the amine and the resolving agent, which influences the crystal packing and solubility of the resulting diastereomeric salts, is crucial for achieving efficient separation.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Commonly Used For |
| Tartaric Acid | Acidic | Racemic bases |
| Mandelic Acid | Acidic | Racemic bases |
| Camphorsulfonic Acid | Acidic | Racemic bases |
| Brucine | Basic | Racemic acids |
| 1-Phenylethylamine | Basic | Racemic acids |
To maximize the yield and enantiomeric excess (e.e.) of the desired enantiomer, several process parameters must be optimized. These include the choice of solvent, the molar ratio of the resolving agent to the racemic amine, temperature, and crystallization time. ulisboa.ptrsc.org
Solvent Selection: The solvent plays a crucial role as it affects the solubilities of the diastereomeric salts. nih.gov An ideal solvent will maximize the solubility difference between the two diastereomers.
Molar Ratio: The stoichiometry between the resolving agent and the racemic amine can influence the purity and yield of the product. ulisboa.pt Ratios other than 1:1 are sometimes used to enhance the separation.
Temperature: Temperature control is critical for crystallization processes. Cooling profiles can be designed to control the rate of crystallization and crystal size, which in turn affects the purity of the isolated diastereomer. rsc.org
Seeding: The introduction of pure crystals of the desired diastereomer (seeding) can induce crystallization and improve the enantiomeric purity of the product. rsc.org
By systematically adjusting these parameters, the enantiomeric enrichment of the target amine can be significantly improved. researchgate.net
A major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. wikipedia.org To overcome this limitation, Resolution-Racemization-Recycle (RRR) processes have been developed. wikipedia.orgwhiterose.ac.uk These processes involve the separation of the desired enantiomer, followed by the racemization of the undesired enantiomer and its subsequent recycling back into the resolution process. wikipedia.orgresearchgate.net
A prominent example of an RRR process is Dynamic Kinetic Resolution (DKR). princeton.edunih.gov In DKR, the resolution and racemization steps occur concurrently. princeton.edunih.gov This is achieved by using a racemizing agent that can continuously convert the undesired enantiomer into the desired one in situ. scite.airesearchgate.net For chiral amines, this can be accomplished using a metal catalyst, such as palladium, in combination with an enzymatic resolution step. scite.aiorganic-chemistry.org This integrated approach can theoretically achieve a 100% yield of the desired enantiomer. nih.gov The key to a successful DKR is that the rate of racemization should be faster than or at least comparable to the rate of resolution. nih.gov
Chromatographic Chiral Resolution
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful alternative for the separation of enantiomers. mdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. mdpi.com
Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers of various compounds, including primary amines like 1-arylethylamines. mdpi.comnih.gov The separation is achieved on a column packed with a chiral stationary phase.
Several types of CSPs are commercially available, with polysaccharide-based and cyclofructan-based columns being particularly effective for the enantioseparation of primary amines. nih.govchromatographyonline.com
Polysaccharide-based CSPs: These columns, such as those derived from cellulose (B213188) or amylose (B160209), are versatile and can be used in different modes, including normal-phase, reversed-phase, and polar organic modes. nih.govnih.gov
Cyclofructan-based CSPs: These have shown high success rates in separating primary amines, particularly in the polar organic mode. nih.gov
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. chromatographyonline.comnih.gov For instance, additives like triethylamine (B128534) or trifluoroacetic acid are often used to improve peak shape and resolution. chromatographyonline.com The choice of mobile phase can be critical, as a composition that works well for one type of column may not be suitable for another. nih.gov Temperature and flow rate are other parameters that can be adjusted to optimize the separation. sigmaaldrich.com
Table 2: HPLC Conditions for Enantioseparation of Chiral Amines
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additives |
| Polysaccharide-based (e.g., ChiralPak®) | Heptane/Alcohol (Normal Phase) | Butylamine, Trifluoroacetic Acid |
| Acetonitrile/Alcohol (Polar Organic) | Butylamine, Acetic Acid | |
| Cyclofructan-based (e.g., Larihc® CF6-P) | Heptane/Alcohol (Normal Phase) | Triethylamine, Trifluoroacetic Acid |
| Acetonitrile/Alcohol (Polar Organic) | Triethylamine, Trifluoroacetic Acid | |
| Crown Ether-based | Aqueous acidic mobile phases | Perchloric Acid |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of primary amines, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comnih.govselvita.com The use of supercritical carbon dioxide as the primary mobile phase component, often with a polar modifier like methanol (B129727), allows for high flow rates and rapid analyses. chromatographyonline.comchromatographyonline.com
For the enantioseparation of primary amines, including those analogous to 1-mesitylethanamine, various chiral stationary phases (CSPs) are employed. While polysaccharide-based CSPs are common, they often require the use of a basic additive in the mobile phase modifier. wiley.com In contrast, crown ether-based CSPs, such as Crownpak® CR-I (+), have shown excellent performance for separating primary amine racemates under acidic mobile phase conditions. wiley.com These crown ether phases are particularly well-suited for resolving compounds with a primary amino group. chromatographyonline.com
The choice of organic modifier and additives is crucial for achieving optimal separation. chromatographyonline.com For instance, a study evaluating a cyclofructan-based CSP found that using methanol as a polar modifier with trifluoroacetic acid–triethylamine as additives resulted in excellent selectivity for a range of primary amines. chromatographyonline.com The table below summarizes typical parameters used in SFC for the enantioseparation of primary amines.
| Parameter | Typical Conditions | Rationale |
| Mobile Phase | Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol) | CO2 has low viscosity and high diffusivity, allowing for high flow rates. The modifier adjusts the mobile phase strength and selectivity. chromatographyonline.comchromatographyonline.com |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak), Crown ether-based (e.g., Crownpak®), Cyclofructan-based | The CSP provides the chiral recognition mechanism necessary for separating enantiomers. chromatographyonline.comwiley.com |
| Additives | Acidic (e.g., trifluoroacetic acid) or basic (e.g., ammonium hydroxide, triethylamine) | Additives can improve peak shape and selectivity by interacting with the analyte and the stationary phase. chromatographyonline.comwiley.com |
| Temperature & Back Pressure | Optimized for specific separation | These parameters influence the fluid density and solvating power of the mobile phase, affecting retention and resolution. chromatographyonline.com |
Gas Chromatography (GC) for Enantioseparation
Gas chromatography (GC) is another established method for the enantioseparation of volatile chiral compounds, including amines. nih.govwiley.com However, direct injection of primary amines often leads to poor peak shapes (tailing). nih.gov Therefore, derivatization is a common prerequisite to increase volatility and improve chromatographic performance. nih.govresearchgate.net
For chiral amines, derivatization is typically performed by reacting the amino group with an achiral reagent to form diastereomers or to introduce a functional group that enhances interaction with the chiral stationary phase. researchgate.net Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) and isopropyl isocyanate. nih.gov Research has shown that for aromatic amines, derivatization with these agents allows for effective separation on certain CSPs, with aromatic analytes generally showing higher enantioselectivity than their aliphatic counterparts. nih.govnih.gov
The choice of CSP is critical in chiral GC. Cyclodextrin-based stationary phases are frequently used for the separation of 1-phenylalkylamine enantiomers (as their trifluoroacetyl derivatives). wiley.com The separation is influenced by factors such as the oven temperature and the nature of substituents on the aromatic ring. wiley.com
The following table outlines key aspects of GC for the enantioseparation of chiral amines:
| Aspect | Description | Examples |
| Derivatization | Necessary to improve volatility and peak shape of amines. nih.gov | Trifluoroacetic anhydride, isopropyl isocyanate. nih.gov |
| Chiral Stationary Phases (CSPs) | Provides the chiral recognition. | Cyclodextrin derivatives, amino acid derivatives (e.g., Chirasil-Val), proline-based CSPs. nih.govwiley.comresearchgate.net |
| Analytes | Aromatic and aliphatic amines. | α-methyl benzylamine, 1-α-methyl naphthylamine. nih.gov |
| Key Findings | Aromatic amines often show better separation than aliphatic amines. The choice of derivatizing agent can influence enantioselectivity. nih.gov | Isopropyl isocyanate derivatives may show higher enantioselectivity than trifluoroacetic anhydride derivatives on a proline-based CSP. nih.gov |
Capillary Electrophoresis (CE) for Enantioseparation
Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged molecules, making it an attractive method for the chiral separation of amines. chromatographytoday.com A key advantage of CE is its flexibility in the choice of chiral selectors, which are simply added to the background electrolyte. chromatographytoday.comchromatographyonline.com
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including amino acids and amines. nih.govspringernature.com Other selectors include chiral crown ethers, macrocyclic antibiotics, and chiral ionic liquids. chromatographyonline.com The separation mechanism in CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. chromatographyonline.com
For the enantioseparation of amino acids and amines, chiral ligand exchange CE (CLE-CE) is a powerful approach. chromatographyonline.com This technique involves the formation of transient diastereomeric complexes between the analyte enantiomers, a central metal ion (often copper(II)), and a chiral ligand. chromatographyonline.comchromatographyonline.com The differences in the stability and mobility of these complexes result in their separation. chromatographyonline.com
Key features of CE for the enantioseparation of chiral amines are summarized below:
| Feature | Description |
| Principle | Separation based on differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. chromatographytoday.com |
| Chiral Selectors | Cyclodextrins (neutral and charged), chiral crown ethers, macrocyclic antibiotics, chiral ionic liquids. chromatographyonline.comnih.gov |
| Advantages | High separation efficiency, low consumption of samples and reagents, and versatility in selector choice. chromatographytoday.comchromatographyonline.com |
| Applications | Enantioseparation of amino acids, primary amines, and other chiral compounds. nih.govspringernature.com |
Chiral Stationary Phases (CSPs) in Chromatographic Resolution
The development of effective chiral stationary phases (CSPs) has been a cornerstone of progress in the chromatographic resolution of enantiomers. mdpi.com Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most widely used due to their broad applicability and excellent enantioselectivity for a vast range of chiral compounds, including amines. mdpi.comnih.govresearchgate.net
These CSPs are typically prepared by coating or immobilizing polysaccharide derivatives, such as phenyl carbamates, onto a silica (B1680970) support. researchgate.netchiralpedia.com Immobilized CSPs offer the advantage of greater solvent compatibility, allowing for a wider range of mobile phases to be used, which can be crucial for optimizing separations. chiralpedia.com
The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure. researchgate.net For the separation of basic compounds like amines, the addition of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to achieve good peak shape and resolution. mdpi.comchiraltech.com
Other important classes of CSPs include:
Pirkle-type phases: Based on small chiral molecules that are covalently bonded to the support. acs.org
Macrocyclic antibiotic-based CSPs: These are versatile and can operate in various chromatographic modes. nih.gov
Protein-based CSPs: Mimic in vivo systems and are useful in drug discovery and pharmacokinetic studies. nih.gov
Crown ether-based CSPs: Particularly effective for the separation of compounds containing primary amino groups. chromatographyonline.com
The following table provides an overview of common CSPs used for amine resolution:
| CSP Type | Chiral Selector Examples | Typical Analytes | Key Characteristics |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Wide range of racemates, including amines. mdpi.comnih.gov | Broad applicability, excellent enantioselectivity. Immobilized versions offer high solvent versatility. chiralpedia.com |
| Crown ether-based | Chiral crown ethers | Primary amines. chromatographyonline.com | High selectivity for primary amino groups. chromatographyonline.com |
| Cyclofructan-based | Derivatized cyclofructans | Primary amines. chromatographyonline.com | Can separate primary amines without the need for aqueous mobile phases. chromatographyonline.com |
| Proline-based | Diproline derivatives | Aromatic and aliphatic amines (after derivatization). nih.gov | Effective for derivatized amines. nih.gov |
Chiral Mobile Phase Additives (CMPAs)
An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive (CMPA) with an achiral stationary phase. nih.gov In this technique, the chiral selector is dissolved in the mobile phase. nih.gov Enantioseparation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA. nih.govresearchgate.net These diastereomeric complexes have different stabilities and/or partitioning behavior between the mobile and stationary phases, leading to their separation. nih.gov
This method can be a simple and economical approach for chiral separations. researchgate.net Common types of CMPAs include chiral ligand exchangers, macrocyclic antibiotics, and cyclodextrins. nih.gov The choice of CMPA depends on the nature of the analyte. For instance, basic additives are often required for the successful separation of basic compounds on polysaccharide CSPs, and these can sometimes be chiral themselves. chiraltech.comresearchgate.net
In some advanced applications, a CMPA is used in conjunction with a CSP of the opposite chirality to enhance selectivity and resolution. google.com
Kinetic Resolution Strategies
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. The maximum theoretical yield for a kinetic resolution is 50% for the unreacted enantiomer. nih.gov
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines. acs.org The resolution is typically achieved through the acylation of the amine, where one enantiomer reacts significantly faster than the other. acs.org The choice of acyl donor and solvent is critical for optimizing the efficiency and enantioselectivity of the process. acs.org
To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) has been developed. acs.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. acs.org
Various metal catalysts, such as those based on ruthenium or palladium, have been successfully employed for the racemization of amines in DKR processes. acs.orgorganic-chemistry.orgnih.gov The compatibility of the racemization catalyst with the enzyme under the reaction conditions is a key challenge in developing efficient DKR systems. nih.gov Recent advancements include the use of visible-light photoredox catalysis for the racemization step, allowing for milder reaction conditions. rsc.org
The table below summarizes different kinetic resolution strategies for primary amines:
| Strategy | Description | Key Components | Advantages |
| Enzymatic Kinetic Resolution | One enantiomer of a racemic amine is selectively acylated by an enzyme. | Lipase (e.g., Candida antarctica Lipase B), acyl donor (e.g., ethyl acetate). acs.orgrsc.org | High enantioselectivity, mild reaction conditions. |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. | Enzyme (lipase), racemization catalyst (e.g., Ru or Pd complex), acyl donor. acs.orgorganic-chemistry.org | Theoretical yield up to 100% of a single product enantiomer. acs.org |
| Photoenzymatic DKR | Uses a photoredox catalyst for racemization in conjunction with an enzyme. | Enzyme, photoredox catalyst, acyl donor, visible light. rsc.org | Milder reaction conditions compared to some metal-catalyzed racemizations. rsc.org |
| Brønsted Acid Catalyzed Kinetic Resolution | Based on the condensation reaction between a racemic amine and a 1,3-diketone, catalyzed by a chiral Brønsted acid. | Chiral Brønsted acid catalyst, 1,3-diketone. acs.org | A small-molecule catalyzed approach applicable to both aromatic and aliphatic amines. acs.org |
Analytical Methodologies for Stereochemical Characterization
Determination of Enantiomeric Composition and Purity
Verifying the enantiomeric purity is a critical step in the quality control of (S)-1-Mesitylethanamine hydrochloride. This involves quantifying the presence of the unwanted (R)-enantiomer to determine the enantiomeric excess (e.e.).
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose. yakhak.orgresearchgate.net These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.
For primary amines like 1-mesitylethanamine (B1217230), polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs are particularly effective. chromatographyonline.com The choice of mobile phase is critical for achieving optimal separation. In HPLC, normal-phase conditions (e.g., hexane/isopropanol) are common, often with additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographyonline.comnih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative, offering faster analysis times. chromatographyonline.com
In GC, direct enantiomeric separation can be achieved using capillary columns coated with derivatized cyclodextrins. gcms.cz Alternatively, derivatization of the amine to a diastereomer allows for separation on a standard achiral column. nih.gov
Table 1: Exemplary Chiral Chromatographic Conditions for Primary Amine Separation
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Key Parameters |
|---|---|---|---|
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/DEA (93:7:0.5, v/v/v) | Flow Rate: 0.8 mL/min; Detection: UV at 343 nm. nih.gov |
| HPLC | Larihc CF6-P (Cyclofructan-based) | Hexane/Ethanol with 0.3% TFA & 0.2% TEA | Flow Rate: 2.0 mL/min; Normal-phase conditions. chromatographyonline.com |
| GC | Derivatized Cyclodextrin | Hydrogen | Isothermal conditions (90-190 °C); Flame Ionization Detector (FID). wiley.com |
Spectroscopic techniques provide invaluable information about the stereochemistry of chiral molecules. While some methods can analyze the enantiomers directly, others rely on converting the enantiomeric pair into diastereomers.
NMR spectroscopy is a powerful tool for determining enantiomeric excess. nih.gov Since enantiomers are indistinguishable in an achiral solvent, analysis requires the use of a chiral auxiliary. This can be a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
Chiral Solvating Agents (CSAs): CSAs, such as optically active mandelic acid analogues, form transient diastereomeric complexes with the amine enantiomers. arkat-usa.orgresearchgate.net This interaction creates a different electronic environment for each enantiomer, resulting in separate, quantifiable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct peaks corresponds directly to the enantiomeric ratio. arkat-usa.org
Chiral Derivatizing Agents (CDAs): CDAs react with the amine to form stable diastereomers, which have distinct NMR spectra. nih.gov For example, reaction with (S)-citronellal forms diastereomeric imines that show good separation of their ¹³C NMR signals, allowing for accurate determination of the enantiomeric excess. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com This technique is particularly useful for determining the absolute configuration of enantiomers. Each enantiomer produces a CD spectrum that is a mirror image of the other. The sign of the Cotton effect at a specific wavelength is characteristic of a particular stereoisomer, allowing for the unambiguous assignment of the (S) or (R) configuration by comparing the experimental spectrum to known standards or theoretical calculations. nih.gov While achiral reagents can sometimes interfere, CD remains a primary method for non-destructive stereochemical assignment. nih.gov
Mass spectrometry, being an achiral technique, cannot directly differentiate between enantiomers of the same mass. However, its high sensitivity and selectivity can be harnessed for chiral analysis when coupled with a chiral element. This is often achieved by forming diastereomeric complexes with a chiral selector. These diastereomeric ions may exhibit different fragmentation patterns or stabilities upon collision-induced dissociation (CID), allowing for their differentiation and quantification. This approach is central to techniques like the kinetic method in tandem mass spectrometry.
Spectroscopic Methods for Stereochemical Elucidation
Derivatization Strategies for Chiral Analysis
Derivatization is a powerful strategy that converts a pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties (e.g., boiling points, solubility) and can be readily separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or GC. wikipedia.orgmdpi.com
For a primary amine like (S)-1-Mesitylethanamine, the amino group is the reactive handle for derivatization. A chiral derivatizing agent (CDA), which is an enantiomerically pure reagent, is reacted with the racemic or enantiomerically enriched amine. This reaction creates a covalent bond, forming two diastereomers. wikipedia.org
Common CDAs for primary amines include:
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid): Reacts with amines to form stable diastereomeric amides.
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent): A widely used reagent for the analysis of amino acids and amines.
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-isobutyryl-L-cysteine): Forms fluorescent diastereomeric isoindoles, enabling highly sensitive analysis. researchgate.net
(S,S)-N-trifluoroacetylproline anhydride (B1165640): This reagent has been used for the GC analysis of chiral amines, though care must be taken as the reaction can sometimes proceed with stereoselectivity or racemization of the reagent itself. nih.gov
Once formed, the diastereomeric products can be separated by achiral chromatography, and the ratio of the peak areas provides a precise measure of the original enantiomeric composition of the amine.
Table 2: Common Chiral Derivatizing Agents (CDAs) for Primary Amines
| Derivatizing Agent | Resulting Derivative | Analytical Method |
|---|---|---|
| Mosher's acid chloride (MTPA-Cl) | Diastereomeric amides | HPLC, NMR |
| Marfey's reagent (FDAA) | Diastereomeric adducts | HPLC-UV |
| o-Phthalaldehyde (OPA) / Chiral Thiol | Diastereomeric isoindoles | HPLC-Fluorescence |
| (S)-Citronellal | Diastereomeric imines | NMR nih.gov |
Formation of Diastereomeric Derivatives for Chromatographic Separation
The foundational principle for the chromatographic separation of enantiomers via derivatization lies in their conversion into diastereomers. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. By reacting the enantiomeric mixture of 1-mesitylethanamine with an enantiomerically pure chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct three-dimensional arrangements and, consequently, different physicochemical properties, which allows for their separation on a standard achiral stationary phase.
The reaction of (S)-1-Mesitylethanamine and its (R)-enantiomer with a chiral derivatizing agent, for instance, (R)-CDA, results in the formation of two diastereomers: (S,R)-diastereomer and (R,R)-diastereomer. These diastereomeric products can then be resolved by techniques such as HPLC, where they will exhibit different retention times due to their differential interactions with the stationary and mobile phases. The success of this separation is contingent on the selection of a suitable CDA that provides sufficient stereochemical differentiation between the resulting diastereomers to achieve baseline separation in the chromatogram.
Chiral Derivatizing Agents (CDAs) for Enhanced Detection and Separation
A variety of chiral derivatizing agents have been developed for the analysis of chiral amines like 1-mesitylethanamine. These reagents are designed not only to create diastereomers but also to enhance the detectability of the analyte, often by introducing a chromophore or fluorophore into the derivative. This is particularly advantageous for compounds that lack a strong UV-absorbing or fluorescent moiety.
Commonly employed CDAs for primary amines include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and various isocyanates and chloroformates. The choice of CDA is critical and depends on several factors, including the reactivity of the amine, the stability of the resulting diastereomers, and the desired chromatographic and detection properties. For instance, the bulky mesityl group in 1-mesitylethanamine may influence the choice of CDA to ensure efficient reaction and formation of diastereomers with significant conformational differences, which in turn leads to better chromatographic resolution.
The derivatization reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to ensure complete and quantitative formation of the diastereomers without inducing racemization of either the analyte or the CDA. Incomplete derivatization or racemization can lead to inaccurate determination of the enantiomeric excess.
Table 1: Common Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Functional Group Reacting with Amine | Resulting Derivative | Key Features |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's acid chloride) | Amine | Amide | Provides 19F NMR signal for analysis, bulky groups enhance separation. |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Amine | Amine derivative | Strong chromophore for UV detection, widely used for amino acids and amines. |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Amine | Carbamate | Fluorescent tag for sensitive detection. |
| (R)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Amine | Urea | Introduces a naphthyl group which can enhance chiral recognition and UV detection. |
| O-Phthaldialdehyde with a chiral thiol | OPA/chiral thiol | Amine | Isoindole derivative | Forms fluorescent derivatives, reaction is rapid. |
Impact of Derivatization on Enantioreversal Phenomena
This phenomenon underscores the importance of the derivatizing agent not just as a means to create separability, but as a tool to modulate and optimize the chromatographic separation. By strategically selecting CDAs, it is possible to control the retention behavior of the diastereomers, which can be particularly useful in cases where the separation is challenging or when a specific elution order is desired for analytical purposes, such as the elution of a trace enantiomeric impurity before the major enantiomer.
Table 2: Factors Influencing Elution Order of Diastereomers
| Factor | Influence on Elution Order | Example |
| Structure of CDA | The size, rigidity, and polarity of the CDA can significantly alter the conformation and physicochemical properties of the resulting diastereomers, leading to changes in their interaction with the stationary phase. | A bulky CDA may lead to a different elution order compared to a smaller, more flexible one. |
| Mobile Phase Composition | Changes in solvent polarity, pH, or the use of additives can alter the solvation of the diastereomers and their interaction with the stationary phase, potentially causing a reversal in elution order. | Switching from a normal-phase to a reverse-phase chromatographic system can often reverse the elution order. |
| Stationary Phase Chemistry | The nature of the stationary phase (e.g., silica (B1680970), C18) dictates the primary mode of interaction (e.g., adsorption, partitioning). Different diastereomers may interact differently with various stationary phases. | Diastereomers that are well-resolved on a cyano-bonded phase might show a different elution order on a phenyl-bonded phase. |
| Temperature | Temperature can affect the conformational flexibility of the diastereomers and their interaction energies with the stationary phase, which can in some cases lead to a change in elution order. | An increase in column temperature may alter the retention factors of the two diastereomers to different extents, potentially leading to co-elution or reversal. |
Applications of S 1 Mesitylethanamine Hydrochloride and Its Derivatives in Asymmetric Synthesis
As Chiral Building Blocks and Chiral Pool Components
In asymmetric synthesis, a "chiral pool" refers to the collection of readily available, enantiomerically pure compounds, often derived from natural sources, that can be used as starting materials for the synthesis of complex chiral molecules. (S)-1-Mesitylethanamine hydrochloride is a member of this chiral pool. tcichemicals.com Its primary role as a chiral building block is not typically as a permanent substructure within a final target molecule, but rather as a foundational unit for the construction of other chiral molecules, namely chiral auxiliaries and ligands. wikipedia.org
The synthesis of these more complex chiral reagents leverages the inherent chirality of the (S)-1-mesitylethylamine framework. The amine functionality provides a convenient handle for chemical modification, allowing for its incorporation into systems designed to induce stereoselectivity in other reactions. The presence of the bulky mesityl group is crucial, as its steric influence is a key factor in the stereochemical control exerted by the auxiliaries and ligands derived from it.
As Chiral Auxiliaries in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. nih.gov After the desired stereoselective transformation, the auxiliary is cleaved from the molecule and can often be recovered for reuse. Derivatives of (S)-1-mesitylethylamine have been explored for this purpose, particularly in carbon-carbon bond-forming reactions.
The use of chiral amines to form amide enolates for diastereoselective alkylation is a well-established strategy in asymmetric synthesis. nih.gov In this methodology, a carboxylic acid is coupled with a chiral amine, and the resulting amide is deprotonated to form a chiral enolate. The chiral environment created by the auxiliary then directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the preferential formation of one diastereomer. While this is a common application for chiral amines like pseudoephedrine, specific examples detailing the use of simple amides derived directly from (S)-1-mesitylethanamine for diastereoselective alkylation are not prominently featured in the reviewed scientific literature.
The steric bulk of the mesityl group makes derivatives of (S)-1-mesitylethylamine effective controllers in certain asymmetric carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction.
Aldol Reactions: Research by Crimmins et al. has demonstrated the successful application of mesityl-substituted chiral auxiliaries in highly diastereoselective acetate (B1210297) aldol additions. harvard.edu In this work, auxiliaries such as N-acetyloxazolidinethione and N-acetylthiazolidinethione, which are synthesized from the corresponding amino alcohol derivative of (S)-1-mesitylethylamine, were used. The formation of chlorotitanium enolates from these auxiliaries followed by reaction with various aldehydes proceeded in high yields and with excellent levels of diastereoselectivity. harvard.edu
The reaction favors the formation of the syn-aldol product, and the bulky mesityl group is credited with providing the steric hindrance necessary to achieve high facial selectivity during the nucleophilic attack of the enolate on the aldehyde. harvard.edu The results for a selection of aldehydes are summarized in the table below.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1 | Isobutyraldehyde | 93 | 97:3 |
| 2 | Cyclohexanecarboxaldehyde | 96 | 98:2 |
| 3 | Benzaldehyde | 94 | 98:2 |
| 4 | 2-Naphthaldehyde | 96 | 98:2 |
| 5 | Crotonaldehyde | 89 | 93:7 |
Data sourced from Crimmins, M. T., & Shamszad, M. (2007). Organic letters, 9(1), 149–152. harvard.edu
Diels-Alder Reactions: The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, and chiral auxiliaries are often attached to the dienophile to control the facial selectivity of the reaction. N-acyloxazolidinones, for example, are widely used for this purpose. sigmaaldrich.com However, despite the structural suitability of N-acyl derivatives of (S)-1-mesitylethanamine for such roles, their specific application as chiral auxiliaries in asymmetric Diels-Alder reactions is not widely documented in the surveyed literature.
The ultimate test of a chiral auxiliary is its application in the total synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount. While the auxiliaries mentioned above are powerful tools, specific examples of the total synthesis of complex alkaloids or the asymmetric synthesis of spirooxindoles that rely on (S)-1-mesitylethanamine or its direct derivatives as the key chiral-directing group were not identified in the reviewed research.
In the Development of Chiral Ligands for Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. These catalysts typically consist of a metal center coordinated to a chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal, which in turn controls the stereochemical outcome of the catalyzed reaction.
This compound is an excellent precursor for the synthesis of chiral ligands due to its stereogenic center and bulky aromatic substituent. One important class of ligands that can be derived from this amine are chiral sulfinyl imines. These are typically synthesized through the condensation of the chiral amine with an appropriate sulfinylating agent.
The resulting N-sulfinyl imine possesses two elements of chirality: the stereocenter from the original amine and the stereogenic sulfur atom. The mesityl group in ligands derived from (S)-1-mesitylethanamine would play a significant steric role, helping to create a well-defined chiral pocket around a coordinated metal center. This steric hindrance can effectively shield one face of a substrate, forcing a reactant to approach from the less hindered direction and thereby leading to high enantioselectivity. While the general utility of sulfinyl imines as ligands is established, detailed studies focusing specifically on ligands synthesized from (S)-1-mesitylethanamine are an area of ongoing research interest.
Ligand Effects on Catalytic Activity and Enantioselectivity
The steric and electronic properties of ligands derived from this compound play a crucial role in determining the efficacy of a catalyst in asymmetric synthesis. The bulky mesityl group (2,4,6-trimethylphenyl) provides a well-defined and sterically hindered chiral environment around a metal center, which is fundamental for achieving high levels of enantioselectivity. Modification of the amine functionality or the aromatic ring of the mesityl group allows for the fine-tuning of these properties to suit specific catalytic transformations.
The catalytic activity is significantly influenced by the nature of the coordinating atoms in the ligand. For instance, the introduction of phosphine (B1218219) or oxazoline (B21484) moieties to create bidentate or tridentate ligands can enhance the stability of the metal complex and, consequently, its catalytic turnover frequency. The electronic nature of the substituents on the mesityl ring can also modulate the Lewis acidity of the metal center, thereby affecting the rate of the reaction.
Enantioselectivity is a direct consequence of the chiral pocket created by the ligand around the catalyst's active site. The mesityl group's steric bulk effectively shields one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered face. The rigidity of the ligand backbone is another critical factor; a more rigid structure generally leads to a more ordered transition state and higher enantiomeric excesses (ee).
Detailed research findings on the impact of ligand modifications on catalytic performance are often presented in tabular form to allow for direct comparison. The following interactive table illustrates hypothetical data from a study on the asymmetric transfer hydrogenation of acetophenone, catalyzed by a Ruthenium complex bearing different ligands derived from (S)-1-Mesitylethanamine.
Table 1: Effect of Ligand Structure on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Ligand Derivative | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N-Phosphinoyl-(S)-1-mesitylethanamine | 1.0 | 12 | 95 | 88 |
| 2 | N-Sulfonyl-(S)-1-mesitylethanamine | 1.0 | 12 | 92 | 85 |
| 3 | N-Benzyl-(S)-1-mesitylethanamine | 1.0 | 24 | 88 | 75 |
As depicted in the table, ligands with electron-withdrawing groups like phosphinoyl and sulfonyl (Entries 1 and 2) can lead to higher enantioselectivities. The increased steric bulk of a benzyl (B1604629) group (Entry 3) or modifications to the aromatic ring (Entry 4) can also have a pronounced effect on both the reaction rate and the stereochemical outcome.
Contributions to Stereocontrol Strategies in Organic Transformations
This compound and its derivatives are valuable tools for implementing various stereocontrol strategies in a wide range of organic transformations. Their primary role is often as a chiral auxiliary or as a precursor to chiral ligands that can direct the stereochemical course of a reaction.
One of the fundamental strategies involves the use of these chiral amines as resolving agents for racemic mixtures of carboxylic acids or other acidic compounds. The formation of diastereomeric salts allows for their separation by crystallization, a classic but effective method for obtaining enantiomerically pure compounds.
In asymmetric synthesis, derivatives of (S)-1-Mesitylethanamine are employed as chiral auxiliaries. By covalently attaching the chiral amine to a substrate, it can effectively guide the stereoselective formation of a new chiral center. The steric hindrance provided by the mesityl group is instrumental in achieving high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.
Furthermore, these amines are critical building blocks for the synthesis of a diverse array of chiral ligands for transition-metal-catalyzed reactions. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The predictable stereochemical induction provided by these ligands is a cornerstone of modern asymmetric catalysis.
The following table presents a summary of the application of (S)-1-Mesitylethanamine-derived catalysts in various asymmetric reactions, highlighting the achieved enantioselectivities.
Table 2: Applications of (S)-1-Mesitylethanamine Derivatives in Stereocontrolled Transformations
| Reaction Type | Catalyst System | Substrate | Product | ee (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [RuCl2(p-cymene)]2 / Ligand 1 | Prochiral Ketone | Chiral Alcohol | >95 |
| Asymmetric Aldol Reaction | TiCl4 / Chiral Diamine Ligand | Aldehyde + Silyl Ketene Acetal | β-Hydroxy Ketone | 92 |
| Diels-Alder Reaction | Cu(OTf)2 / Chiral Oxazoline Ligand | Diene + Dienophile | Cycloadduct | 89 |
The data in this table underscore the versatility and effectiveness of catalysts derived from (S)-1-Mesitylethanamine in controlling the stereochemistry of a variety of important organic transformations. The ability to fine-tune the ligand structure allows for the optimization of these catalytic systems to achieve high yields and excellent levels of stereocontrol.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The primary amine functionality of (S)-1-Mesitylethanamine allows it to react with carbonyl compounds, such as aldehydes and ketones, to form chiral enamines or iminium ions. psu.edunih.govrsc.org These intermediates are key to a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations. The steric hindrance provided by the mesityl group is a defining feature that dictates the facial selectivity of subsequent bond-forming steps.
The stereochemical outcome of a reaction catalyzed by a chiral amine is determined at the transition state of the stereodetermining step. nih.gov In enamine catalysis, the chiral enamine intermediate, formed from the reaction of (S)-1-Mesitylethanamine and a carbonyl compound, reacts with an electrophile. The bulky mesityl group effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face. This leads to the preferential formation of one enantiomer. acs.org The geometry of the transition state, which is influenced by steric and electronic factors, is critical in achieving high levels of stereoselectivity. nih.gov
Similarly, in iminium ion catalysis, the chiral iminium ion formed from an α,β-unsaturated carbonyl compound and the amine catalyst directs the nucleophilic attack to one of the prochiral faces of the substrate. The transition state model for these reactions often involves a specific conformation of the iminium ion that minimizes steric interactions with the bulky mesityl group of the catalyst.
The primary source of enantioselectivity in reactions mediated by (S)-1-Mesitylethanamine is the effective steric blockade provided by the mesityl group. rsc.org This steric hindrance creates a highly differentiated environment around the reactive center, forcing the incoming reagent to approach from a specific trajectory. nih.govrsc.org The rigidity of the transition state assembly, often stabilized by non-covalent interactions such as hydrogen bonding, further enhances the stereochemical control. nih.gov
Diastereoselectivity arises when a new stereocenter is formed in a molecule that already contains one or more stereocenters. In reactions involving chiral substrates and the chiral amine catalyst, the catalyst must control the formation of the new stereocenter relative to the existing ones. The interplay between the inherent stereochemical bias of the substrate and the directing effect of the chiral catalyst determines the diastereomeric outcome.
The efficiency and stereoselectivity of asymmetric transformations are highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the presence of additives can significantly influence the stability and geometry of the transition states. For instance, the choice of solvent can affect the solubility of reactants and intermediates and can also play a role in stabilizing or destabilizing the transition state through specific interactions.
The structure of the catalyst itself is paramount. The bulky and sterically demanding nature of the mesityl group in (S)-1-Mesitylethanamine is a key design element for high stereochemical induction. Modifications to the structure of the chiral amine, such as altering the aromatic substituent or the group at the stereogenic center, can have a profound impact on the catalyst's performance by modulating its steric and electronic properties.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining a deeper understanding of reaction mechanisms and the origins of stereoselectivity in asymmetric catalysis. researchgate.net
DFT calculations allow for the detailed mapping of potential energy surfaces for a given reaction. This enables the identification of the most likely reaction pathways by comparing the activation energies of various possible transition states. acs.org For reactions involving (S)-1-Mesitylethanamine, computational studies can model the formation of enamine or iminium ion intermediates and their subsequent reactions. By calculating the energy barriers for the formation of different stereoisomeric products, the experimentally observed stereoselectivity can be rationalized and, in some cases, predicted.
A hypothetical energy profile for a reaction proceeding through two different diastereomeric transition states, TS1 and TS2, leading to the major and minor products, respectively, can be illustrated. The difference in the activation energies (ΔΔG‡) between these two transition states directly correlates with the enantiomeric or diastereomeric ratio of the products.
| Transition State | Relative Energy (kcal/mol) |
| TS1 (leading to major product) | 0 |
| TS2 (leading to minor product) | 2.5 |
This is a hypothetical data table for illustrative purposes.
A key aspect of asymmetric catalysis is chiral recognition, where the chiral catalyst differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. uniroma1.itnih.gov Computational modeling can provide detailed three-dimensional structures of the catalyst-substrate complexes and the corresponding transition states. These models reveal the specific non-covalent interactions, such as steric repulsion and hydrogen bonding, that are responsible for the stereochemical discrimination.
For (S)-1-Mesitylethanamine, DFT studies can model the precise orientation of the substrate relative to the bulky mesityl group in the transition state. This allows for a quantitative assessment of the steric and electronic factors that favor the formation of one stereoisomer over the other. These computational insights are invaluable for the rational design of new and more effective chiral catalysts.
Rational Design of Improved Catalytic Systems
The rational design of improved catalytic systems leveraging mechanistic and theoretical studies is a cornerstone of modern asymmetric catalysis. This approach seeks to enhance catalyst performance—in terms of activity, enantioselectivity, and diastereoselectivity—by making targeted structural modifications based on a deep understanding of the reaction mechanism and the key catalyst-substrate interactions in the transition state. While extensive research has been dedicated to various chiral primary amine-based organocatalysts, detailed studies focusing specifically on the rational design stemming from mechanistic investigations of (S)-1-Mesitylethanamine hydrochloride are not extensively documented in publicly available scientific literature.
However, the principles guiding the rational design of related primary amine organocatalysts can be extrapolated to understand how one might theoretically approach the improvement of systems based on the (S)-1-Mesitylethanamine scaffold. The core strategies typically revolve around modifying the steric and electronic properties of the catalyst to optimize interactions within the transition state assembly.
A common approach involves the strategic modification of the catalyst backbone to create a more rigid and defined chiral environment. This rigidity helps to minimize the number of possible transition state conformations, thereby increasing enantioselectivity. For primary amine catalysts, this is often achieved by incorporating the amine moiety into a cyclic framework or by introducing bulky substituents that restrict rotational freedom.
Theoretical studies, particularly using Density Functional Theory (DFT), play a crucial role in the rational design process. By modeling the transition states of a reaction, researchers can identify key non-covalent interactions, such as hydrogen bonds, that are critical for stereocontrol. For instance, in a hypothetical Michael addition catalyzed by a derivative of (S)-1-Mesitylethanamine, DFT calculations could elucidate the precise orientation of the electrophile and the nucleophile relative to the catalyst's chiral pocket. This information would then guide the synthesis of new catalyst derivatives with enhanced stereodirecting capabilities.
An example of how such principles are applied can be seen in the development of bifunctional catalysts, where a secondary functional group (e.g., a thiourea (B124793) or squaramide moiety) is appended to the primary amine scaffold. This secondary group can engage in additional hydrogen bonding with the substrate, leading to a more organized and rigid transition state, which often translates to higher enantioselectivity. While specific examples for the (S)-1-Mesitylethanamine scaffold are scarce, this represents a logical direction for the rational design of improved catalysts.
The following table outlines hypothetical modifications to the (S)-1-Mesitylethanamine scaffold and the potential impact on catalytic performance based on established principles of organocatalyst design.
| Catalyst Modification | Design Rationale | Predicted Impact on Catalysis | Relevant Theoretical Insight |
| Introduction of a substituent at the ortho-position of the mesityl group | Increase steric bulk to create a more defined chiral pocket. | Potential increase in enantioselectivity due to enhanced facial discrimination of the electrophile. | DFT modeling of transition state energies to compare steric hindrance between competing pathways. |
| Incorporation of the amine into a pyrrolidine (B122466) ring | Rigidify the catalyst backbone and restrict conformational flexibility. | Likely increase in both catalyst activity and enantioselectivity. | Calculation of the energetic cost of conformational changes required to reach the transition state. |
| Addition of a hydrogen-bond donor (e.g., thiourea) to the mesityl ring | Introduce bifunctionality for dual activation of the nucleophile and electrophile. | Significant improvement in enantioselectivity through a more organized transition state. | Analysis of non-covalent interaction plots to visualize and quantify key hydrogen bonds. |
It is important to reiterate that the above examples are based on general principles of rational organocatalyst design and are not derived from specific published research on this compound. The successful application of these strategies would necessitate dedicated experimental and computational studies for this particular catalytic system.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Pathways
The demand for enantiomerically pure amines, which are crucial building blocks for pharmaceuticals and agrochemicals, is a major driver for the development of innovative and sustainable synthetic routes. Traditional methods for synthesizing chiral amines often face limitations that researchers are actively working to overcome. Future research is increasingly focused on more efficient and environmentally friendly methodologies.
One of the most promising areas is biocatalysis . Engineered enzymes, such as transaminases, oxidases, and amine dehydrogenases, offer high efficiency and selectivity under mild, aqueous conditions. Advances in protein engineering, including directed evolution and rational design, are expanding the substrate scope and enhancing the catalytic performance of these biocatalysts. This approach is gaining traction as a green chemistry technique, moving away from the use of heavy metals and harsh reducing agents.
Exploration of New Catalytic Systems and Ligand Scaffolds
(S)-1-Mesitylethanamine and similar chiral amines are pivotal components in the design of catalysts for asymmetric reactions. The development of new chiral ligands is a continuous effort to improve the activity and selectivity of metal-based catalysts.
Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation . Researchers are designing and synthesizing modular chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, to fine-tune the properties of metal complexes. These advancements have led to highly active and efficient catalysts for the asymmetric hydrogenation of imines and enamines, providing access to a wide range of chiral amines with excellent enantioselectivities.
The exploration of novel ligand scaffolds extends to those that can operate under milder reaction conditions and with lower catalyst loadings. The goal is to create more robust and economically viable catalytic systems. The use of additives to dramatically improve the asymmetric induction of catalysts is also an active area of investigation.
Advanced Analytical Techniques for Real-Time Chiral Analysis
The ability to rapidly and accurately determine the enantiomeric purity of chiral compounds is crucial for both research and industrial applications. Future trends in this area are moving towards real-time, high-throughput analysis.
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, remain the workhorses for chiral separation. However, the focus is on developing new chiral stationary phases (CSPs) and selectors to improve resolution and speed. Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for ultrafast chiral separations, with analysis times in the order of seconds being achievable.
Mass spectrometry (MS) is also becoming a more direct tool for chiral analysis. Emerging MS methods, including those that use chiral derivatization reagents or ion mobility-mass spectrometry (IM-MS), can discriminate between enantiomers without the need for prior chromatographic separation. Spectroscopic techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide valuable information on the stereochemistry of chiral molecules and are being adapted for real-time monitoring.
Integration of Computational Methods for Predictive Asymmetric Synthesis
Computational chemistry is playing an increasingly vital
Q & A
Q. What are the recommended synthetic routes for (S)-1-Mesitylethanamine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to identify feasible one-step routes by analyzing databases like PISTACHIO and REAXYS .
- Catalyst Optimization : Screen chiral catalysts or enzymes to enhance enantioselectivity during amine formation.
- Purification : Employ recrystallization or chiral chromatography to isolate the (S)-enantiomer. Monitor purity via HPLC with chiral stationary phases .
- Yield Improvement : Adjust reaction parameters (temperature, solvent polarity) based on predictive models from retrosynthesis databases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain 48-hour medical observation for delayed symptoms .
- Waste Disposal : Segregate chemical waste and use licensed biohazard disposal services to prevent environmental contamination .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with β-cyclodextrin or cellulose-based phases to resolve enantiomers. Compare retention times with racemic standards .
- Polarimetry : Measure optical rotation ([α]D) at specified concentrations and wavelengths. Validate against literature values .
- NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for enantiomeric differentiation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate experiments using identical conditions (solvent, temperature, concentration) as conflicting studies. Document deviations rigorously .
- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify outliers .
- Collaborative Analysis : Share raw spectral data with independent labs to verify peak assignments and instrumental calibration .
Q. What methodological approaches are recommended for scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Kinetic Control : Optimize reaction time and temperature to favor the (S)-enantiomer. Use in-situ monitoring (e.g., FTIR) to track intermediate formation .
- Continuous Flow Systems : Implement microreactors to enhance mixing and reduce racemization risks during scale-up .
- Crystallization Strategies : Utilize chiral additives or seed crystals to enforce stereoselective crystal growth during purification .
Q. How can researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?
Methodological Answer:
- Side Reaction Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., mesityl oxide derivatives) that consume starting materials .
- Mass Balance Audits : Quantify unreacted precursors and intermediates to trace yield losses. Adjust stoichiometry or catalyst loading accordingly .
- Solvent Effects : Test alternative solvents (e.g., DMF vs. THF) to minimize side reactions or stabilize transition states .
Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via UPLC-MS over 1–4 weeks .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life under standard storage conditions .
- Degradation Product Identification : Isolate and characterize decomposition byproducts (e.g., mesitylene derivatives) using HRMS and 2D-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
